2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
Properties
IUPAC Name |
2-heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-4-5-6-7-8-13-27-20(28)18-19(24(3)22(27)29)23-21-25(14-15-26(18)21)17-11-9-16(2)10-12-17/h9-12H,4-8,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCLIWOILCHCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multiple steps. One common method involves the oxidation of methylheptyl alcohol using chromic acid at room temperature . The detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction conditions are essential to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structural features facilitate the study of various reaction mechanisms.
Biology
The compound's structure suggests potential biological activities that are being investigated. It is particularly useful for studying molecular interactions and biochemical pathways.
Potential Biological Activities:
- Inhibition of Cytochrome P450 Enzymes: Similar compounds have demonstrated the ability to inhibit cytochrome P450 enzymes involved in drug metabolism and steroidogenesis, potentially leading to therapeutic applications.
- Antifungal Activity: Compounds with imidazole rings are often evaluated for antifungal properties. Structural modifications can enhance or diminish their efficacy against fungal pathogens.
Imidazole Derivatives in Cancer Therapy
Certain imidazole derivatives have been investigated for their role in cancer treatment due to their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Pharmacological Applications
The unique structure allows for exploration in drug design, particularly in developing new antifungal agents or modulators of metabolic enzymes.
Mechanism of Action
The mechanism by which 2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares its core purinoimidazole-dione scaffold with several derivatives, but substituent variations lead to distinct physicochemical and biological properties. Below is a comparative analysis:
Biological Activity
Overview
2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that incorporates both purine and imidazole structures. Its unique molecular configuration suggests potential biological activities that warrant investigation. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 395.5 g/mol. The compound's structure features a heptyl chain and a methyl-substituted phenyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the oxidation of methylheptyl alcohol using chromic acid under controlled conditions to yield the desired product. Industrial production may utilize continuous flow reactors to enhance efficiency and consistency in quality.
The biological activity of this compound is believed to involve interactions with specific molecular targets that modulate various biochemical pathways. The exact mechanisms remain under investigation but may include:
- Inhibition of Cytochrome P450 Enzymes : Similar compounds have shown the ability to inhibit cytochrome P450 enzymes involved in drug metabolism and steroidogenesis. This inhibition can lead to altered metabolic pathways and potential therapeutic effects .
- Antifungal Activity : Compounds with imidazole rings are often evaluated for antifungal properties. Studies indicate that structural modifications can enhance or diminish their efficacy against fungal pathogens .
Biological Activity Findings
Recent studies have highlighted several aspects of the biological activity of related compounds:
Case Studies
While specific case studies on this compound are scarce, research on related compounds provides insights into potential applications:
- Imidazole Derivatives in Cancer Therapy : Certain imidazole derivatives have been investigated for their role in cancer treatment due to their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
- Pharmacological Applications : The unique structure allows for exploration in drug design, particularly in developing new antifungal agents or modulators of metabolic enzymes .
Comparative Analysis
A comparison with similar compounds reveals the uniqueness of this compound:
| Compound | Biological Activity |
|---|---|
| 2-Heptyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | Moderate antifungal activity |
| 2-Heptyl-4-methyl-6-(4-chlorophenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | Stronger inhibition of cytochrome P450 |
Q & A
Q. What frameworks support ethical and reproducible reporting of negative or inconclusive results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
